molecular formula C12H17N3O2 B5795076 NoName

NoName

Cat. No.: B5795076
M. Wt: 235.28 g/mol
InChI Key: VXAAWSLWTMADMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.132076794 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Programming and Software Development

The project "NoName" refers to a functional programming language and its development environment. This language is designed to test evaluation and transformation strategies in various recursive program schemes. This compound's unique features set it apart from other functional programming languages, making it a valuable tool in the field of computer science and software development (Braxmeier et al., 2010).

2. Customer Service in Hospitality Management

In the context of hospitality management, "this compound" refers to a case study involving customer complaints and service issues. This study highlights the importance of effective customer service and communication in resolving complaints and maintaining customer loyalty, particularly in the online retail sector (Ryan & Villiers, 2017).

3. Essential Oil Research

Research on Cassia mimosoides var. This compound (M.) essential oil provides insights into the compositional changes of essential oils over time. The study identifies various volatile flavor components and examines their stability under different storage conditions, contributing to the understanding of essential oil chemistry (Ahn & Choi, 2009).

4. Ecotoxicology

In ecotoxicology, "this compound" refers to a pesticide product tested for its effects on wolf spiders. This research helps in understanding the impact of pesticides on non-target species, contributing to the development of environmentally safer pest control methods (Hof, Heimann & Römbke, 1995).

5. Economic Modeling

The term "this compound" is also used in the context of economic modeling, particularly in the development of a quarterly model for the Belgian economy at the National Bank of Belgium. This model, with its unique features and dynamic specifications, provides valuable insights for policy analysis and economic forecasting (Jeanfils & Burggraeve, 2005).

Properties

IUPAC Name

2-(1-hydroxy-2,2,5,5-tetramethyl-3-oxidoimidazol-3-ium-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-11(2)10(9-7-5-6-8-13-9)14(16)12(3,4)15(11)17/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAAWSLWTMADMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.